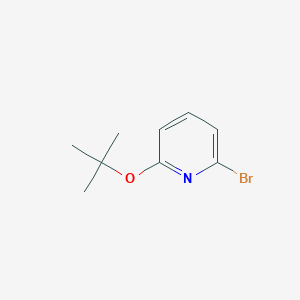

2-Bromo-6-tert-butoxypyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-[(2-methylpropan-2-yl)oxy]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c1-9(2,3)12-8-6-4-5-7(10)11-8/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQRVWDAISRXUPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=NC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10652099 | |

| Record name | 2-Bromo-6-tert-butoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

949160-14-9 | |

| Record name | 2-Bromo-6-tert-butoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-6-(tert-butoxy)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromo-6-tert-butoxypyridine: Synthesis, Properties, and Applications in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-6-tert-butoxypyridine, a versatile heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. This document delves into the core aspects of its synthesis, elucidates its key physicochemical and spectroscopic properties, and explores its strategic applications in the construction of complex molecular architectures. By synthesizing theoretical principles with practical, field-proven insights, this guide aims to serve as an essential resource for leveraging the unique reactivity of this compound in the pursuit of novel therapeutics.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast array of FDA-approved drugs and biologically active compounds.[1] Its ability to engage in hydrogen bonding, act as a bioisostere for a phenyl ring, and influence the pharmacokinetic properties of a molecule makes it a privileged structure in drug design.[2] this compound emerges as a particularly valuable intermediate due to its orthogonal reactivity. The bromo substituent serves as a versatile handle for a multitude of cross-coupling reactions, while the tert-butoxy group modulates the electronic properties of the pyridine ring and can be strategically removed if necessary. This guide will provide a detailed exploration of this compound, empowering researchers to effectively incorporate it into their synthetic strategies.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's properties is fundamental to its effective application. The following tables summarize the key physicochemical and spectroscopic data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 949160-14-9 | [3] |

| Molecular Formula | C₉H₁₂BrNO | [3] |

| Molecular Weight | 230.11 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point (Predicted) | 247.7 ± 20.0 °C | - |

| Density (Predicted) | 1.334 ± 0.06 g/cm³ | - |

| Storage Temperature | 2-8°C under inert atmosphere |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data |

| ¹H NMR (CDCl₃, 500 MHz) | Predicted: δ 7.45 (t, J = 7.8 Hz, 1H, H4), 7.10 (d, J = 7.8 Hz, 1H, H3 or H5), 6.85 (d, J = 7.8 Hz, 1H, H3 or H5), 1.55 (s, 9H, C(CH₃)₃). |

| ¹³C NMR (CDCl₃, 126 MHz) | Predicted: δ 162.0 (C6), 142.0 (C2), 140.0 (C4), 118.0 (C3 or C5), 110.0 (C3 or C5), 82.0 (C(CH₃)₃), 28.5 (C(CH₃)₃). |

| IR (Film, cm⁻¹) | Characteristic Peaks: ~2975 (C-H, sp³), ~1580, 1450 (C=C, C=N, aromatic), ~1250, 1170 (C-O, ether). |

| Mass Spectrometry (EI) | Predicted m/z: 230/232 ([M]⁺, bromine isotopes), 174/176 ([M - C₄H₈]⁺), 157/159 ([M - C₄H₉O]⁺). |

Note: The NMR data is predicted based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Experimental data can be found on platforms like ChemicalBook.[4]

Synthesis of this compound: A Methodological Deep Dive

The most direct and industrially scalable synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the inherent electrophilicity of the carbon atoms bearing halogen substituents in dihalopyridines.

The Underlying Chemistry: Nucleophilic Aromatic Substitution (SNAr)

The synthesis proceeds via the reaction of 2,6-dibromopyridine with a suitable alkoxide, in this case, potassium tert-butoxide. The electron-withdrawing nature of the pyridine nitrogen and the two bromine atoms renders the C2 and C6 positions susceptible to nucleophilic attack. The bulky tert-butoxide preferentially attacks one of the bromo-substituted carbons, leading to the formation of a Meisenheimer complex, which then expels a bromide ion to yield the desired product.

References

- 1. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]

- 2. Chapter 2 Role of Pyridines in Medicinal Chemistry and Design of BACE 1 Inhibitors Possessing a Pyridine Scaffold | Semantic Scholar [semanticscholar.org]

- 3. 2-bromo-6-(tert-butoxy)pyridine 97% | CAS: 949160-14-9 | AChemBlock [achemblock.com]

- 4. 2-Bromo-6-tert-butylOXY-pyridine(949160-14-9) 1H NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to 2-Bromo-6-tert-butoxypyridine (CAS: 949160-14-9): Properties, Reactivity, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, heterocyclic building blocks are indispensable tools for the construction of complex molecular architectures. Among these, substituted pyridines are of paramount importance, forming the core of numerous pharmaceuticals and functional materials. 2-Bromo-6-tert-butoxypyridine has emerged as a particularly valuable synthetic intermediate. Its unique substitution pattern—featuring a reactive bromine atom poised for cross-coupling and a bulky tert-butoxy group to sterically and electronically tune the pyridine ring—makes it a versatile substrate for creating diverse molecular libraries. This guide provides a comprehensive technical overview of this compound, detailing its properties, reactivity, key applications, and safe handling protocols to support its effective use in research and development.

Compound Identification and Properties

Accurate identification and understanding of a compound's physical properties are foundational to its successful application in synthesis.

Chemical Structure

The structure of this compound is defined by a pyridine ring substituted at the 2-position with a bromine atom and at the 6-position with a tert-butoxy group.

Caption: Chemical structure of this compound.

Physicochemical and Identification Data

The key identifiers and properties of this compound are summarized below for quick reference.[1][2][3][4][5][6]

| Identifier | Value |

| CAS Number | 949160-14-9[1][2][3][4][5] |

| IUPAC Name | 2-bromo-6-(tert-butoxy)pyridine[2][4] |

| Molecular Formula | C₉H₁₂BrNO[1][3][5] |

| Molecular Weight | 230.1 g/mol [3][5] |

| SMILES | CC(C)(C)OC1=CC=CC(Br)=N1[4] |

| InChI Key | ZQRVWDAISRXUPX-UHFFFAOYSA-N[2] |

| Appearance | Colorless to Yellow Liquid[1] |

| Purity | Typically ≥95-97%[3][4][5] |

| Storage | Inert atmosphere, 2-8°C[1] |

Reactivity and Mechanistic Considerations

The synthetic utility of this compound is dictated by the interplay of its functional groups. Understanding these electronic and steric effects is crucial for predicting reactivity and designing successful synthetic protocols.

-

The C-Br Bond : The bromine atom at the 2-position is the primary reactive site for palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is susceptible to oxidative addition by a low-valent palladium(0) complex, initiating the catalytic cycle.

-

The Pyridine Nitrogen : The nitrogen atom makes the pyridine ring electron-deficient, which can influence the rate of oxidative addition.[7] More significantly, the lone pair on the nitrogen can coordinate to the palladium catalyst. This potential for catalyst inhibition or deactivation is a critical consideration in reaction design.[7]

-

The tert-Butoxy Group : This bulky group at the 6-position provides significant steric hindrance around the nitrogen atom. This steric shielding can be advantageous, as it may disfavor the unproductive coordination of the pyridine nitrogen to the palladium center, thereby promoting the desired catalytic turnover. Electronically, the oxygen atom donates electron density into the ring via resonance, which can modulate the overall electronic character of the substrate.

Key Applications in Synthetic Chemistry

The primary application of this compound in drug discovery and development is as a substrate in palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds.[8]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for creating biaryl and heteroaryl-aryl structures, which are prevalent motifs in pharmaceuticals.

Expertise & Causality: Protocol Design

For an electron-deficient substrate like a 2-bromopyridine, successful coupling requires a carefully selected catalyst system.[7]

-

Catalyst and Ligand : A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, or RuPhos) is often necessary. These ligands facilitate the oxidative addition step, which can be challenging for electron-poor aryl halides, and promote the reductive elimination step to release the product.[9]

-

Base and Solvent : A moderately strong base like K₃PO₄ or K₂CO₃ is typically used. The choice of solvent is also critical; ethereal solvents like 1,4-dioxane, often with a small amount of water, are effective at solubilizing the various components of the reaction.[10][11]

Generalized Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general starting point and requires optimization for each specific substrate combination.

-

Reaction Setup : To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2–1.5 eq.), and the base (e.g., K₃PO₄, 2.0–3.0 eq.).

-

Inert Atmosphere : Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Catalyst Addition : Add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%) to the flask under a positive pressure of inert gas.

-

Solvent Addition : Add the degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1) via syringe.

-

Reaction Execution : Heat the mixture with vigorous stirring to the target temperature (typically 80–110 °C). Monitor the reaction progress by TLC or LC-MS.

-

Work-up : Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: C-N Bond Formation

The formation of C-N bonds via Buchwald-Hartwig amination is another cornerstone of medicinal chemistry, allowing for the synthesis of arylamines.[12]

Expertise & Causality: Protocol Design

The amination of 2-bromopyridines also presents specific challenges that inform protocol design.

-

Catalyst System : Similar to the Suzuki coupling, bulky, electron-rich ligands are essential. Bidentate ligands such as BINAP or DPPF can also be highly effective.[1][3][12]

-

Base Selection : This reaction requires a strong, non-nucleophilic base to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) is the most common and effective base for this transformation.[1][3] Weaker bases are generally insufficient.

-

Solvent : Anhydrous, non-protic solvents such as toluene or dioxane are required to prevent quenching of the strong base and other reactive intermediates.

Generalized Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general starting point and requires optimization for each specific amine.

-

Reaction Setup : To a dry Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., BINAP, 4 mol%), and the base (NaOt-Bu, 1.4 eq.).

-

Inert Atmosphere : Seal the flask and thoroughly purge with an inert gas (e.g., Argon).

-

Reagent Addition : Under a positive pressure of inert gas, add this compound (1.0 eq.), the desired primary or secondary amine (1.1–1.2 eq.), and anhydrous toluene.

-

Reaction Execution : Heat the mixture with vigorous stirring to the target temperature (typically 80–110 °C). Monitor the reaction progress by TLC or LC-MS.

-

Work-up : Upon completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) and wash sequentially with water and brine.

-

Purification : Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.[3][4]

Safety, Handling, and Storage

Adherence to proper safety protocols is essential when working with any chemical reagent.

Hazard Identification

This compound is classified with the following hazards:[1][2]

| Hazard Code | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Safe Handling Protocol

A self-validating system of safety checks should be in place before handling this compound.

-

Engineering Controls : Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[12] Ensure an eyewash station and safety shower are readily accessible.

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including:

-

Chemical safety goggles or a face shield.

-

A flame-resistant lab coat.

-

Chemically resistant gloves (e.g., nitrile).

-

-

Procedural Safety :

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

Keep the container tightly closed when not in use.

-

Store away from incompatible materials such as strong oxidizing agents.[12]

-

Storage

To maintain its purity and integrity, this compound should be stored under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C .[1] This prevents potential degradation from atmospheric moisture and oxygen.

Conclusion

This compound is a highly valuable and versatile building block for modern organic synthesis. Its well-defined reactivity, primarily centered on palladium-catalyzed cross-coupling, allows for the strategic and efficient introduction of molecular diversity. By understanding its intrinsic properties, the mechanistic nuances of its reactions, and the critical importance of safe handling, researchers can effectively leverage this compound to accelerate the discovery and development of novel pharmaceuticals and functional materials.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 4. benchchem.com [benchchem.com]

- 5. 2-Bromo-6-(tert-butoxy)pyridine | CymitQuimica [cymitquimica.com]

- 6. 2-bromo-6-(tert-butoxy)pyridine 97% | CAS: 949160-14-9 | AChemBlock [achemblock.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Reactivity of 2-Bromo-6-tert-butoxypyridine in Organic Synthesis

Introduction: Strategic Importance of a Versatile Pyridine Building Block

2-Bromo-6-tert-butoxypyridine has emerged as a pivotal building block in modern organic synthesis, particularly within the realms of medicinal chemistry and drug development. Its unique structural and electronic properties, characterized by the presence of a sterically demanding and electron-donating tert-butoxy group and a reactive bromine atom on the pyridine core, offer a versatile platform for the construction of complex molecular architectures. The strategic placement of these functionalities allows for a diverse range of chemical transformations, enabling the introduction of various substituents and the elaboration of the pyridine scaffold into novel chemical entities with potential therapeutic applications. This guide provides a comprehensive technical overview of the reactivity of this compound, focusing on key organic reactions and offering field-proven insights for researchers, scientists, and drug development professionals.

Core Reactivity Profile: A Triumvirate of Synthetic Transformations

The synthetic utility of this compound is primarily centered around three classes of reactions: palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig), metal-halogen exchange to form organometallic intermediates (lithiation and Grignard formation), and the subsequent deprotection of the tert-butoxy group to unmask a reactive hydroxyl functionality. Understanding the nuances of each of these transformations is critical for the successful design and execution of synthetic routes employing this versatile building block.

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry, and this compound is an excellent substrate for these transformations. The electron-rich nature of the pyridine ring, enhanced by the electron-donating tert-butoxy group, influences the reactivity in these reactions.

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, and it is widely used to couple this compound with a variety of boronic acids and their derivatives.[1] The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions.[2][3]

Causality Behind Experimental Choices:

-

Catalyst System: The selection of the palladium source and ligand is paramount. For electron-rich and sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands such as SPhos or XPhos are often preferred.[2] These ligands promote the oxidative addition of the palladium(0) species to the C-Br bond and facilitate the reductive elimination step.[4]

-

Base: A base is required to activate the boronic acid for transmetalation.[5] The choice of base can significantly impact the reaction outcome. While stronger bases like potassium phosphate (K₃PO₄) can be effective, milder bases such as potassium carbonate (K₂CO₃) are often sufficient, especially when dealing with base-sensitive functional groups on the coupling partner.[2]

-

Solvent: A mixture of an organic solvent and water is typically employed to facilitate the dissolution of both the organic and inorganic reagents. Common solvent systems include dioxane/water and toluene/water.[2]

Quantitative Data for Suzuki-Miyaura Coupling:

| Boronic Acid Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 12 | >90 |

| (4-Methoxyphenyl)boronic acid | Pd₂(dba)₃ / XPhos | K₂CO₃ | Toluene/H₂O | 90 | 16 | >95 |

| (3-Thienyl)boronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | DME/H₂O | 85 | 24 | ~85 |

Note: Yields are representative and can vary based on specific reaction conditions and scale.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with (4-Methoxyphenyl)boronic acid

-

To an oven-dried Schlenk flask, add this compound (1.0 equiv.), (4-methoxyphenyl)boronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

-

Add the palladium catalyst, for instance, a combination of Pd₂(dba)₃ (2.5 mol%) and XPhos (5 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed 4:1 mixture of toluene and water.

-

Heat the reaction mixture to 90 °C with vigorous stirring for 16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Diagram of Suzuki-Miyaura Coupling Workflow:

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds.[6] this compound readily participates in this reaction with a wide range of primary and secondary amines.[7][8] The electron-donating tert-butoxy group can increase the electron density on the pyridine ring, potentially affecting the rate of oxidative addition.

Causality Behind Experimental Choices:

-

Catalyst System: Similar to the Suzuki coupling, bulky, electron-rich phosphine ligands are generally effective.[9] Ligands like BINAP or Josiphos-type ligands, in combination with a palladium precursor such as Pd₂(dba)₃ or Pd(OAc)₂, are commonly employed.[10]

-

Base: A strong, non-nucleophilic base is essential for the deprotonation of the amine and regeneration of the active catalyst.[9] Sodium tert-butoxide (NaOt-Bu) is the most frequently used base for this transformation.[10]

-

Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are the solvents of choice to ensure the stability of the catalyst and prevent unwanted side reactions.[10]

Quantitative Data for Buchwald-Hartwig Amination:

| Amine Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Morpholine | Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | 100 | 12 | >90 |

| Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 18 | ~85 |

| n-Butylamine | Pd(OAc)₂ / RuPhos | K₃PO₄ | t-BuOH | 80 | 24 | ~80 |

Note: Yields are representative and can vary based on specific reaction conditions and scale.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

-

In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with Pd(OAc)₂ (2 mol%), BINAP (3 mol%), and sodium tert-butoxide (1.4 equiv.).

-

Add this compound (1.0 equiv.) and morpholine (1.2 equiv.).

-

Add anhydrous, degassed toluene.

-

Seal the Schlenk tube and heat the mixture at 100 °C for 12 hours.

-

Monitor the reaction by GC-MS or LC-MS.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(morpholino)-6-tert-butoxypyridine.

Diagram of Buchwald-Hartwig Amination Catalytic Cycle:

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Metal-Halogen Exchange: Generation of Nucleophilic Pyridyl Species

The bromine atom at the 2-position of this compound can be readily exchanged with a metal, such as lithium or magnesium, to generate a nucleophilic pyridyl species. This opens up a vast array of possibilities for the introduction of various electrophiles.

The tert-butoxy group can act as a directed metalation group (DMG), facilitating the deprotonation of the adjacent C-H bond by a strong base.[11][12] However, in the case of this compound, lithium-halogen exchange is the more common and efficient method for generating the corresponding lithiated species. This is typically achieved using an organolithium reagent such as n-butyllithium (n-BuLi) at low temperatures.[13]

Causality Behind Experimental Choices:

-

Organolithium Reagent: n-Butyllithium is a commonly used reagent for lithium-halogen exchange due to its high reactivity. The reaction is typically performed at low temperatures (-78 °C) to prevent side reactions, such as attack of the organolithium reagent on the pyridine ring.[13]

-

Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are essential to solvate the organolithium species and maintain its reactivity.

-

Electrophile: The generated lithiated pyridine is a potent nucleophile and can react with a wide range of electrophiles, including aldehydes, ketones, carbon dioxide, and alkyl halides.

Experimental Protocol: Lithiation and Quenching with an Electrophile (DMF)

-

To a solution of this compound (1.0 equiv.) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 equiv.) dropwise.

-

Stir the mixture at -78 °C for 1 hour.

-

Add anhydrous N,N-dimethylformamide (DMF) (1.5 equiv.) dropwise and continue stirring at -78 °C for another hour.

-

Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer and purify the crude product by column chromatography to yield the corresponding aldehyde.

The formation of a Grignard reagent from this compound can be achieved by reacting it with magnesium metal in an anhydrous ether solvent.[14] The success of this reaction is highly dependent on the activation of the magnesium surface.[15]

Causality Behind Experimental Choices:

-

Magnesium Activation: The magnesium turnings are often activated using a small amount of iodine or 1,2-dibromoethane to initiate the reaction.

-

Solvent: Anhydrous THF is a superior solvent to diethyl ether for the formation of pyridyl Grignard reagents, as it can better solvate the organomagnesium species.[15]

Experimental Protocol: Grignard Formation and Reaction with Benzaldehyde

-

To a flame-dried three-necked flask equipped with a reflux condenser and a dropping funnel, add magnesium turnings (1.2 equiv.) and a crystal of iodine.

-

Add a small amount of a solution of this compound (1.0 equiv.) in anhydrous THF via the dropping funnel.

-

Once the reaction initiates (as indicated by heat evolution and disappearance of the iodine color), add the remaining solution of the aryl bromide dropwise to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour.

-

Cool the Grignard reagent to 0 °C and add a solution of benzaldehyde (1.0 equiv.) in anhydrous THF dropwise.

-

Stir the reaction at room temperature for 2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the organic layer and purify the crude product by column chromatography.

Diagram of Organometallic Intermediate Formation and Reaction:

Caption: Pathways to nucleophilic pyridyl species and subsequent reaction.

Deprotection of the tert-Butoxy Group: Unveiling the 2-Hydroxypyridine

The tert-butoxy group serves as an effective protecting group for the hydroxyl functionality. Its removal can be readily achieved under acidic conditions to reveal the corresponding 2-hydroxypyridine, which exists in equilibrium with its 2-pyridone tautomer.

Causality Behind Experimental Choices:

-

Acidic Conditions: Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used for the deprotection of the tert-butoxy group.[16][17] The reaction proceeds via protonation of the ether oxygen followed by elimination of isobutylene.[17]

-

Solvent: Dichloromethane (DCM) is a common solvent for TFA-mediated deprotection.[7] For HCl-mediated deprotection, solvents like dioxane or methanol are often used.

Experimental Protocol: Deprotection using Trifluoroacetic Acid

-

To a solution of the 2-tert-butoxypyridine derivative (1.0 equiv.) in dichloromethane (DCM) at 0 °C, add trifluoroacetic acid (TFA) (10 equiv.) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

Co-evaporate with toluene to remove residual TFA.

-

The resulting crude 2-hydroxypyridine can be purified by crystallization or column chromatography.

Application in Drug Development: A Case Study

The synthetic versatility of this compound has been harnessed in the development of numerous pharmaceutical candidates. For instance, it serves as a key starting material in the synthesis of certain kinase inhibitors and modulators of ion channels, where the substituted pyridine core is essential for biological activity. The ability to readily introduce diverse functionalities at the 2- and 6-positions allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Conclusion: A Versatile Tool for Modern Synthesis

This compound is a highly valuable and versatile building block in organic synthesis. Its reactivity in palladium-catalyzed cross-coupling reactions, metal-halogen exchange, and the ease of deprotection of the tert-butoxy group provide a powerful platform for the synthesis of a wide array of substituted pyridines. The principles and protocols outlined in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this important synthetic intermediate in their quest for novel and impactful molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Boc Deprotection - TFA [commonorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. uwindsor.ca [uwindsor.ca]

- 12. baranlab.org [baranlab.org]

- 13. Formylation - Common Conditions [commonorganicchemistry.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Formation of Grignard reagents from 3-bromo-NN-dimethylbenzylamine and 4-bromo-NN-diethylbenzylamine and their reactions with benzaldehyde - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 16. benchchem.com [benchchem.com]

- 17. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

The Linchpin in Modern Catalysis: A Technical Guide to the Mechanism of 2-Bromo-6-tert-butoxypyridine

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic chemistry, the quest for efficient and selective catalysts is paramount. Among the myriad of molecular tools available, substituted pyridines have emerged as a versatile class of ligands and precursors for catalysis. This guide delves into the core mechanism of action of a particularly effective, yet elegantly simple molecule: 2-Bromo-6-tert-butoxypyridine. As a senior application scientist, this document aims to provide not just a theoretical overview, but a practical, in-depth understanding of how the unique structural attributes of this compound drive its catalytic prowess, particularly in the realm of palladium-catalyzed cross-coupling reactions.

The Strategic Architecture of this compound: More Than Just a Building Block

At first glance, this compound is a deceptively simple heterocyclic compound. However, its efficacy in catalysis stems from a deliberate arrangement of functional groups, each playing a critical role in modulating the properties of a metallic center. The key to its function lies in the interplay of steric and electronic effects imparted by its substituents.

-

The Pyridine Core: The nitrogen atom of the pyridine ring serves as the primary coordination site to a transition metal, such as palladium. The electron-deficient nature of the pyridine ring can influence the oxidative addition step in a catalytic cycle.[1]

-

The 2-Bromo Substituent: This halogen atom is the reactive handle for oxidative addition, the crucial first step in many cross-coupling reactions. A palladium(0) species will insert into the carbon-bromine bond, initiating the catalytic cycle.[2][3][4]

-

The 6-tert-butoxy Group: This bulky, electron-donating group is the cornerstone of the molecule's unique catalytic activity. Its significance can be broken down into two key contributions:

-

Electronic Effects: As an alkoxy group, the tert-butoxy substituent is electron-donating through resonance. This increases the electron density on the pyridine ring and, by extension, the coordinated metal center. A more electron-rich metal center can facilitate the rate-determining reductive elimination step, which is the final, product-forming step in the catalytic cycle.[5][6]

-

Steric Effects: The sterically demanding tert-butyl group plays a crucial role in promoting the formation of monoligated, highly reactive catalytic species. It can also influence the geometry of the metal complex, potentially accelerating key steps in the catalytic cycle and preventing catalyst deactivation pathways.

-

Unraveling the Catalytic Cycle: this compound in Action

The primary application of this compound is as a precursor to catalytically active species in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. In these reactions, it is often used in conjunction with a phosphine ligand, where the this compound itself can be considered a "pro-ligand" that is transformed in situ, or it can be used to synthesize more complex ligands.

For the purpose of illustrating its core mechanistic role, let us consider its application in a generic palladium-catalyzed cross-coupling reaction.

The Buchwald-Hartwig Amination: A Case Study

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[2] The catalytic cycle, when employing a system involving this compound, can be conceptualized as follows:

Figure 1: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Step-by-Step Mechanistic Analysis:

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the C-Br bond of an aryl bromide (which could be this compound itself if it is a substrate, or another aryl bromide if it is acting as a ligand precursor). This forms a Pd(II) intermediate. The electron-deficient nature of the pyridine ring can influence the rate of this step.[1]

-

Amine Coordination and Deprotonation: The amine reactant coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.

-

Reductive Elimination: This is often the rate-limiting step of the cycle. The aryl group and the amido group couple, forming the desired C-N bond and regenerating the Pd(0) catalyst. The electron-donating tert-butoxy group on the pyridine ring, if part of a ligand system, enriches the palladium center, thereby promoting this crucial bond-forming step.[5][6]

Experimental Protocols and Data

While a specific, universally optimized protocol for this compound in all catalytic applications is not feasible, the following represents a well-established starting point for a Buchwald-Hartwig amination, adapted from procedures for similar 2-bromopyridine derivatives.[3][7][8]

General Protocol for Buchwald-Hartwig Amination of a 2-Bromopyridine Derivative

Materials:

-

2-Bromopyridine derivative (1.0 equiv)

-

Amine (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

Phosphine ligand (e.g., XPhos, SPhos) (4 mol%)

-

Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

-

Anhydrous toluene

Procedure:

-

To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the 2-bromopyridine derivative, the amine, sodium tert-butoxide, palladium(II) acetate, and the phosphine ligand.

-

Evacuate and backfill the tube with the inert gas (repeat three times).

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Representative Data for Cross-Coupling of 2-Bromopyridine Derivatives

The following table summarizes typical reaction conditions and yields for the cross-coupling of various 2-bromopyridine derivatives, providing a baseline for what can be expected when using this compound.

| Entry | Aryl Bromide | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 2-Bromo-6-methylpyridine | Cyclohexane-1,2-diamine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 80 | 60 |

| 2 | tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate | N-methyl(phenyl)methanamine | Pd(OAc)₂ / dppp | NaOt-Bu | Toluene | Reflux | 90.7 |

| 3 | 2-Bromopyridine | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 110 | High |

| 4 | 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | >95 |

Data compiled from analogous reactions reported in the literature.[7][9]

The Interplay of Steric and Electronic Effects: A Deeper Dive

The true elegance of this compound as a catalytic component lies in the synergistic interplay of its electronic and steric properties.

Figure 2: The dual role of the tert-butoxy group in catalysis.

Computational studies on similar ligand systems have shown that bulky substituents ortho to the coordinating nitrogen atom can significantly influence the energy barriers of the elementary steps in the catalytic cycle.[10][11] The tert-butoxy group in the 6-position is expected to favor a three-coordinate palladium center during the reductive elimination step, which is known to be faster than from a four-coordinate species.[12][13]

Conclusion and Future Outlook

This compound represents a prime example of rational ligand design in catalysis. Its mechanism of action is a finely tuned interplay of electronic and steric effects that facilitate key steps in palladium-catalyzed cross-coupling reactions. For researchers in drug development and materials science, a deep understanding of this mechanism is not merely academic; it is the key to unlocking new synthetic pathways and optimizing existing ones.

The principles elucidated here for this compound can be extrapolated to the design of new, even more efficient catalysts. By modulating the steric bulk and electronic properties of the substituents on the pyridine ring, it is possible to fine-tune the catalytic activity for specific applications. As the demand for more complex and novel molecules grows, the foundational understanding of such catalytic linchpins will continue to be a driving force in chemical innovation.

References

- 1. researchgate.net [researchgate.net]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Electronic Effects on Reductive Elimination To Form Carbon-Carbon and Carbon-Heteroatom Bonds from Palladium(II) Complexes | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. alchemy.cchem.berkeley.edu [alchemy.cchem.berkeley.edu]

- 11. Computational Studies of "Covalent Hydration" Reactions Involving Non-innocent 2-2'-bipyridine Ligands Within Ru Water Oxidation Catalysts [osti.gov]

- 12. Reductive Elimination from Phosphine-Ligated Alkylpalladium(II) Amido Complexes To Form sp3 Carbon–Nitrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Versatile Virtuoso: A Technical Guide to the Applications of 2-Bromo-6-tert-butoxypyridine in Modern Synthesis

Foreword: Unlocking Molecular Complexity with a Strategic Building Block

In the intricate tapestry of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the plethora of heterocyclic scaffolds, substituted pyridines hold a place of prominence, forming the core of numerous pharmaceuticals, functional materials, and agrochemicals. This guide delves into the multifaceted applications of a particularly valuable, yet often overlooked, pyridine derivative: 2-Bromo-6-tert-butoxypyridine .

With its unique combination of a reactive bromine handle for cross-coupling and a sterically demanding, electron-donating tert-butoxy group, this molecule offers chemists a powerful tool to navigate the challenges of regioselectivity and to introduce molecular complexity with precision. This document, intended for researchers, scientists, and drug development professionals, will explore the core applications of this compound, providing not just a list of reactions, but a deeper understanding of the causality behind its synthetic utility. We will dissect its role in cornerstone cross-coupling reactions, examine its application in the synthesis of bioactive molecules, and provide practical, field-proven insights to empower your own research endeavors.

The Strategic Advantage of this compound: A Structural and Reactivity Analysis

At its core, the utility of this compound stems from the interplay of its two key functional groups. The bromine atom at the 2-position serves as a versatile leaving group, readily participating in a wide array of palladium-catalyzed cross-coupling reactions. This allows for the facile formation of carbon-carbon and carbon-heteroatom bonds, the bedrock of modern synthetic chemistry.

The tert-butoxy group at the 6-position, however, is what truly sets this reagent apart. Its significant steric bulk can influence the regioselectivity of reactions on the pyridine ring and can also impact the conformational preferences of the final products. Electronically, the tert-butoxy group is an electron-donating group, which can modulate the reactivity of the pyridine ring and the adjacent C-Br bond. This electronic influence can be a critical factor in the oxidative addition step of many catalytic cycles.

A Workhorse in Cross-Coupling Chemistry: Enabling Diverse Molecular Scaffolds

This compound has proven its mettle in a variety of palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse range of substituted pyridines.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of biaryl structures. This compound is an excellent substrate for this reaction, readily coupling with a variety of aryl and heteroaryl boronic acids and their derivatives. The reaction typically proceeds with high efficiency, driven by the favorable catalytic cycle of palladium. While specific data for this compound is not always explicitly detailed in broad studies, the efficient transformation of the analogous 2-chloro-6-tert-butoxypyridine highlights the high reactivity of this scaffold in Suzuki couplings[1]. The bulky tert-butoxy group can play a role in directing the coupling to the 2-position and may influence the dihedral angle of the resulting biaryl product.

Representative Suzuki-Miyaura Coupling Workflow

Caption: Generalized workflow for the Suzuki-Miyaura coupling of this compound.

Buchwald-Hartwig Amination: Constructing C-N Bonds for Bioactive Molecules

The formation of carbon-nitrogen bonds is of paramount importance in medicinal chemistry, as the arylamine motif is a common feature in a vast number of pharmaceuticals. The Buchwald-Hartwig amination provides a powerful method for the synthesis of these crucial bonds[2]. This compound is a suitable substrate for this reaction, coupling with a variety of primary and secondary amines. The choice of palladium precursor, ligand, and base is critical for achieving high yields and functional group tolerance[3]. The bulky tert-butoxy group can influence the accessibility of the bromine atom to the catalytic complex, and the electron-donating nature of the alkoxy group can impact the rate of oxidative addition.

Detailed Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Objective: To synthesize 4-(6-(tert-butoxy)pyridin-2-yl)morpholine.

Materials:

-

This compound (1.0 equiv)

-

Morpholine (1.2 equiv)

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv)

-

Xantphos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv)

-

Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

-

Anhydrous Toluene

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add anhydrous toluene via syringe, followed by this compound and morpholine.

-

Seal the Schlenk flask and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired product.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between sp²-hybridized carbons (from aryl or vinyl halides) and sp-hybridized carbons (from terminal alkynes)[4][5]. This reaction allows for the introduction of rigid alkynyl linkers, a common strategy in the design of functional materials and bioactive molecules. This compound can be effectively coupled with a range of terminal alkynes using a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base[4][5].

Catalytic Cycles in Sonogashira Coupling

Caption: Interconnected palladium and copper catalytic cycles in the Sonogashira coupling.

Other Notable Cross-Coupling Reactions

Beyond these three cornerstone reactions, this compound is a viable substrate for a range of other important cross-coupling reactions, including:

-

Kumada Coupling: This reaction utilizes a Grignard reagent as the organometallic partner and is often catalyzed by nickel or palladium[2][4]. It offers a powerful method for C-C bond formation, although the high reactivity of Grignard reagents can limit functional group tolerance[2].

-

Negishi Coupling: Employing organozinc reagents, the Negishi coupling is known for its high functional group tolerance and reactivity[6][7]. This makes it a valuable tool for the synthesis of complex molecules.

-

Heck Reaction: The Heck reaction facilitates the coupling of aryl or vinyl halides with alkenes to form substituted alkenes[8][9]. This reaction provides a direct route to the introduction of vinyl groups onto the pyridine ring.

Applications in the Synthesis of Bioactive Molecules and Functional Materials

The versatility of this compound in cross-coupling reactions makes it a valuable intermediate in the synthesis of a wide array of functional molecules.

Kinase Inhibitors in Drug Discovery

Substituted pyridines are a common scaffold in many kinase inhibitors, which are a major class of drugs used in the treatment of cancer and other diseases. The ability to readily functionalize the pyridine ring at the 2-position makes this compound an attractive starting material for the synthesis of libraries of potential kinase inhibitors[10]. For instance, it can serve as a key building block for inhibitors of c-Jun N-terminal kinase (JNK), a protein implicated in various inflammatory diseases and cancer[11]. The synthesis of such inhibitors often involves a key cross-coupling step to introduce a specific substituent at the 2-position of the pyridine ring.

Building Blocks for Organic Electronics

The electronic properties of substituted pyridines also make them attractive components for organic electronic materials, such as those used in Organic Light-Emitting Diodes (OLEDs). The ability to introduce various aryl and alkynyl groups through cross-coupling reactions allows for the fine-tuning of the electronic and photophysical properties of the resulting molecules. The tert-butoxy group can also enhance the solubility and processability of these materials.

Summary of Key Reaction Parameters

The following table summarizes typical conditions for the major cross-coupling reactions involving 2-bromo-pyridine derivatives, which can be adapted for this compound.

| Reaction | Catalyst System (Typical) | Base (Typical) | Solvent (Typical) | Temperature (°C) |

| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, DMF | 80 - 120 |

| Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos, Pd(OAc)₂ / BINAP | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane | 80 - 110 |

| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N, DIPEA | THF, DMF | Room Temp - 80 |

| Kumada | NiCl₂(dppp), Pd(PPh₃)₄ | (Grignard reagent acts as base) | THF, Diethyl Ether | 0 - Room Temp |

| Negishi | Pd(PPh₃)₄, Ni(acac)₂ | (Organozinc is non-basic) | THF, DMF | Room Temp - 80 |

| Heck | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 80 - 120 |

Conclusion and Future Outlook

This compound has firmly established itself as a versatile and strategic building block in modern organic synthesis. Its predictable reactivity in a wide range of cross-coupling reactions, coupled with the unique steric and electronic influence of the tert-butoxy group, provides chemists with a powerful tool for the construction of complex molecular architectures. From the development of novel kinase inhibitors to the design of advanced organic materials, the applications of this pyridine derivative continue to expand. As the demand for more efficient and selective synthetic methodologies grows, the strategic deployment of well-designed building blocks like this compound will undoubtedly play an increasingly crucial role in advancing the frontiers of chemical science.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Kumada coupling - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Kumada Coupling | NROChemistry [nrochemistry.com]

- 5. US5965734A - Processes and intermediates for preparing 2-substituted piperidine stereoisomers - Google Patents [patents.google.com]

- 6. Negishi coupling - Wikipedia [en.wikipedia.org]

- 7. Negishi Coupling [organic-chemistry.org]

- 8. Heck reaction - Wikipedia [en.wikipedia.org]

- 9. Heck Reaction [organic-chemistry.org]

- 10. rsc.org [rsc.org]

- 11. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 2-Bromo-6-tert-butoxypyridine

An In-depth Technical Guide to 2-Bromo-6-tert-butoxypyridine: Properties, Synthesis, and Applications in Modern Drug Discovery

Abstract

This compound is a substituted pyridine derivative that has emerged as a versatile building block in organic synthesis and medicinal chemistry. Its unique structural arrangement, featuring a reactive bromine atom at the 2-position and a sterically bulky tert-butoxy group at the 6-position, provides a valuable scaffold for constructing complex molecular architectures. The bromine atom serves as a key functional handle for a wide range of transformations, most notably palladium-catalyzed cross-coupling reactions, while the tert-butoxy group modulates the molecule's electronic properties and solubility. This guide offers a comprehensive overview of the essential physical and chemical properties of this compound, details a robust synthetic protocol, and explores its reactivity and strategic applications in the field of drug development.

Physicochemical and Structural Properties

Accurate characterization of a reagent is fundamental to its effective application in research and development. This compound is typically a colorless to light yellow liquid at room temperature, and its core properties are summarized below.[1] These properties are critical for determining appropriate reaction conditions, purification methods, and storage protocols.

| Property | Value | Source(s) |

| CAS Number | 949160-14-9 | [1][2] |

| Molecular Formula | C₉H₁₂BrNO | [1][2][3] |

| Molecular Weight | 230.11 g/mol | [2][3] |

| IUPAC Name | 2-bromo-6-(tert-butoxy)pyridine | [2] |

| Appearance | Colorless to Yellow Liquid | [1] |

| Predicted Boiling Point | 247.7 ± 20.0 °C | [1] |

| Predicted Density | 1.334 ± 0.06 g/cm³ | [1] |

| Purity | Typically ≥97% | [1][2] |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C | [1] |

| InChI Key | ZQRVWDAISRXUPX-UHFFFAOYSA-N |

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of standard spectroscopic techniques, which are essential for confirming its identity and purity after synthesis or before use.[4]

-

Nuclear Magnetic Resonance (¹H and ¹³C NMR): ¹H NMR spectroscopy is used to verify the proton environment. The spectrum would characteristically show a singlet for the nine equivalent protons of the tert-butyl group and distinct signals in the aromatic region for the three protons on the pyridine ring. ¹³C NMR would confirm the presence of nine unique carbon atoms, including the quaternary carbon of the tert-butyl group and the carbon atoms of the pyridine ring, with the carbon atom bonded to bromine showing a characteristic shift. Spectroscopic data for this compound is available in databases like ChemicalBook for comparison.[5]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups. The spectrum would exhibit characteristic C-O stretching vibrations for the ether linkage and C=N and C=C stretching frequencies associated with the pyridine ring.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.[4] The analysis would show a molecular ion peak (M+) corresponding to the molecular weight of 230.11 g/mol , with a characteristic isotopic pattern (M+2 peak of similar intensity) due to the presence of the bromine atom.

Synthesis and Reaction Mechanism

The synthesis of this compound is efficiently achieved via a nucleophilic aromatic substitution reaction. A common and effective strategy involves the reaction of 2,6-dibromopyridine with a suitable alkoxide, such as potassium tert-butoxide.

The choice of potassium tert-butoxide serves a dual purpose: it is both a strong, non-nucleophilic base and the source of the incoming tert-butoxy nucleophile. The reaction is typically performed in an aprotic polar solvent like Dimethylformamide (DMF) or Tetrahydrofuran (THF) to facilitate the dissolution of the reagents and promote the substitution mechanism. The electron-deficient nature of the pyridine ring, further activated by two electron-withdrawing bromine atoms, makes it susceptible to nucleophilic attack, allowing for the displacement of one of the bromide ions.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for analogous etherification reactions on dihalopyridines.[6]

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert nitrogen atmosphere, add 2,6-dibromopyridine (1.0 eq).

-

Dissolution: Add anhydrous THF (or DMF) to dissolve the starting material completely.

-

Reagent Addition: Cool the solution to 0°C using an ice bath. Add potassium tert-butoxide (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains low. The bulky tert-butoxide favors mono-substitution.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Chemical Reactivity and Applications in Drug Development

The primary utility of this compound in medicinal chemistry lies in its function as a versatile synthetic intermediate.[3] The bromine atom at the 2-position provides a reactive site for forming new carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the construction of novel pharmaceutical agents.[7][8]

This compound is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, including:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds, enabling the introduction of diverse aryl or alkyl groups.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a crucial step in synthesizing compounds targeting a wide range of biological receptors.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

The ability to undergo these transformations allows for the systematic modification of the pyridine core, making this compound a valuable building block for generating compound libraries for high-throughput screening in drug discovery campaigns.[7][9]

Caption: Utility of this compound in cross-coupling reactions.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. It is classified with the signal word "Warning" and is associated with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard precautionary measures should be followed, including working in a well-ventilated fume hood, wearing personal protective equipment (gloves, safety glasses, lab coat), and avoiding inhalation, ingestion, and skin contact. The compound should be stored in a tightly sealed container in a cool, dry place under an inert atmosphere.[1]

Conclusion

This compound is a high-value synthetic intermediate with a well-defined set of physical and chemical properties. Its strategic importance is rooted in the orthogonal reactivity of its functional groups—the versatile bromine atom ready for cross-coupling and the stable tert-butoxy group that modulates electronic character. The straightforward synthesis and predictable reactivity make it an indispensable tool for medicinal chemists and researchers in the development of novel therapeutics, enabling the efficient construction of diverse and complex molecular scaffolds.

References

- 1. 2-Bromo-6-(tert-butoxy)pyridine , 97% , 949160-14-9 - CookeChem [cookechem.com]

- 2. 2-bromo-6-(tert-butoxy)pyridine 97% | CAS: 949160-14-9 | AChemBlock [achemblock.com]

- 3. 2-Bromo-6-(tert-butoxy)pyridine | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-Bromo-6-tert-butylOXY-pyridine(949160-14-9) 1H NMR [m.chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

The Advent of a Versatile Reagent: A Technical Guide to the Discovery and Synthesis of 2-Bromo-6-tert-butoxypyridine

Introduction: A Molecule of Strategic Importance

In the landscape of modern organic synthesis and drug discovery, the strategic importance of functionalized heterocyclic compounds cannot be overstated. Among these, substituted pyridines are a cornerstone, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. 2-Bromo-6-tert-butoxypyridine, a seemingly unassuming molecule, has emerged as a valuable and versatile building block. Its unique constitution, featuring a sterically hindered tert-butoxy group and a reactive bromine atom at the 2- and 6-positions of the pyridine ring, offers chemists a powerful tool for intricate molecular engineering. This guide provides an in-depth exploration of the discovery and historical development of the synthesis of this important reagent, offering insights into the chemical principles that underpin its preparation and utility.

The Genesis of a Synthetic Strategy: The Rise of Nucleophilic Aromatic Substitution on Pyridines

While a singular, seminal publication detailing the initial "discovery" of this compound is not readily apparent in the chemical literature, its conceptualization and synthesis can be understood within the broader historical context of pyridine chemistry. The development of methods for the selective functionalization of the pyridine ring has been a central theme in organic chemistry for over a century.

The key to understanding the synthesis of this compound lies in the principles of nucleophilic aromatic substitution (SNAr) on electron-deficient aromatic systems.[1] Pyridine, with its electron-withdrawing nitrogen atom, is more susceptible to nucleophilic attack than benzene. This effect is particularly pronounced at the α (2- and 6-) and γ (4-) positions, where the negative charge of the intermediate, known as a Meisenheimer complex, can be effectively delocalized onto the electronegative nitrogen atom.[2][3]

Historically, the reaction of dihalopyridines with nucleophiles has been a foundational strategy for the synthesis of 2,6-disubstituted pyridines. Early work in this area laid the groundwork for the eventual synthesis of a wide array of derivatives, including the alkoxy-substituted compounds that are precursors to molecules like this compound.

Evolution of a Synthetic Pathway: From Simple Alkoxides to Sterically Hindered Groups

The logical and most common precursor for the synthesis of this compound is 2,6-dibromopyridine . The reaction of 2,6-dibromopyridine with an alkoxide nucleophile proceeds via a nucleophilic aromatic substitution mechanism. The greater reactivity of the halogens at the 2- and 6-positions of the pyridine ring makes them susceptible to displacement by strong nucleophiles.

The introduction of a tert-butoxy group, however, presents a unique challenge due to its significant steric bulk. The tert-butoxide anion, typically derived from potassium tert-butoxide, is a strong, non-nucleophilic base.[4] Its bulk can hinder its ability to act as a nucleophile in some contexts. However, in the case of the electron-deficient 2,6-dibromopyridine, the SNAr reaction is sufficiently favorable to allow for the displacement of one of the bromine atoms.

The selective monosubstitution of 2,6-dibromopyridine is a critical aspect of this synthesis. The introduction of the first bulky tert-butoxy group deactivates the ring towards further nucleophilic attack and sterically hinders the remaining bromine atom, thus favoring the formation of the monosubstituted product, this compound.

Visualizing the Synthetic Logic: A Step-by-Step Pathway

The likely and most practical synthetic route to this compound is a nucleophilic aromatic substitution on 2,6-dibromopyridine. The following diagram illustrates this transformation.

References

An In-depth Technical Guide to the Electrophilic Substitution Patterns of 2-Bromo-6-tert-butoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) patterns of 2-bromo-6-tert-butoxypyridine. As a senior application scientist, this document synthesizes foundational principles of pyridine chemistry with nuanced insights into the directing effects of the bromo and tert-butoxy substituents. We will explore the interplay of electronic and steric factors that govern the regioselectivity of common electrophilic substitution reactions, including nitration, halogenation, and Friedel-Crafts acylation. This guide is intended to be a practical resource, offering not only theoretical explanations but also actionable experimental protocols and data presentation to aid researchers in the strategic functionalization of this versatile heterocyclic building block.

Introduction: The Unique Electronic Landscape of this compound

Pyridine, an electron-deficient heterocycle, presents a significant challenge to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom.[1][2] This inherent lack of reactivity is often compounded by the acidic conditions of many EAS reactions, which protonate the pyridine nitrogen and further deactivate the ring.[3] Consequently, electrophilic substitution on an unsubstituted pyridine ring is sluggish and typically requires harsh reaction conditions, yielding the 3-substituted product.[4][5]

The introduction of substituents at the 2- and 6-positions, as in this compound, dramatically alters this landscape. The molecule becomes a fascinating case study in the competition and cooperation of directing group effects on an already electronically biased aromatic system.

-

The Tert-Butoxy Group (-OtBu): An Activating, Ortho, Para-Director. The oxygen atom of the tert-butoxy group possesses lone pairs that can be donated into the pyridine ring through a resonance effect (+M). This donation increases the electron density of the ring, thereby activating it towards electrophilic attack. This activating effect is most pronounced at the positions ortho and para to the substituent.[6]

-

The Bromo Group (-Br): A Deactivating, Ortho, Para-Director. Halogens are a unique class of substituents. While they are deactivating due to their inductive electron-withdrawing effect (-I), they possess lone pairs that can be donated via resonance (+M), directing incoming electrophiles to the ortho and para positions.[7]

-

The Pyridine Nitrogen: An overarching deactivating influence, directing meta to itself (the 3- and 5-positions).

The interplay of these competing electronic and steric influences dictates the ultimate regiochemical outcome of electrophilic substitution on this compound. The bulky tert-butyl group can also exert significant steric hindrance, potentially influencing the accessibility of adjacent positions.[8]

Predicting the Regioselectivity of Electrophilic Attack

The three available positions for electrophilic attack on the this compound ring are C3, C4, and C5. A qualitative analysis of the directing effects suggests the following:

-

C3-Position: This position is ortho to the activating tert-butoxy group and meta to the deactivating bromo group. It is also meta to the deactivating pyridine nitrogen.

-

C4-Position: This position is para to the activating tert-butoxy group and meta to the bromo group.

-

C5-Position: This position is meta to the tert-butoxy group and ortho to the bromo group. It is also meta to the pyridine nitrogen.

In situations with competing directing groups, the most powerfully activating group generally dictates the position of substitution.[9] In this case, the tert-butoxy group is a stronger activator than the bromo group is a deactivator. Therefore, substitution is most likely to be directed by the tert-butoxy group to its ortho (C3) and para (C4) positions. The inherent deactivation of the pyridine ring still necessitates carefully chosen reaction conditions.

Below is a visual representation of the predicted directing effects:

Key Electrophilic Substitution Reactions and Methodologies

While specific literature on the electrophilic substitution of this compound is limited, we can extrapolate from established protocols for related substituted pyridines. The presence of the activating tert-butoxy group suggests that reactions should proceed under milder conditions than those required for unsubstituted pyridine.

Nitration

Nitration of pyridine derivatives often requires potent nitrating agents. A common and effective method involves the in-situ generation of the nitronium ion (NO₂⁺).

Predicted Regioselectivity: The primary product is expected to be 2-bromo-6-tert-butoxy-3-nitropyridine , with the potential for the formation of the 4-nitro isomer as a minor product. The strong activation by the tert-butoxy group at the ortho C3 position is anticipated to be the dominant factor.

Experimental Protocol: Nitration of this compound

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) in trifluoroacetic anhydride at 0 °C.

-

Addition of Nitrating Agent: Slowly add a solution of concentrated nitric acid (2.5 eq) in trifluoroacetic anhydride to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to stir at 0 °C for 12 hours.

-

Workup: Carefully pour the reaction mixture into a beaker of ice-cold sodium metabisulfite solution to quench the reaction.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

| Reagent | Molar Eq. | Purpose |

| This compound | 1.0 | Substrate |

| Trifluoroacetic Anhydride | Solvent | Activates nitric acid |

| Concentrated Nitric Acid | 2.5 | Nitrating agent precursor |

| Sodium Metabisulfite | Excess | Quenching agent |

| Dichloromethane | - | Extraction solvent |

Halogenation

Direct halogenation of electron-rich pyridines can be achieved with elemental halogens or N-halosuccinimides.

Predicted Regioselectivity: Similar to nitration, halogenation is expected to favor the C3 position, yielding 2-bromo-3-halo-6-tert-butoxypyridine . The steric bulk of the tert-butoxy group may slightly disfavor substitution at the C3 position compared to a smaller alkoxy group, potentially increasing the proportion of the C4 isomer.

Experimental Protocol: Bromination of this compound

-

Reaction Setup: In a round-bottom flask protected from light, dissolve this compound (1.0 eq) in a suitable solvent such as carbon tetrachloride or acetic acid.

-

Addition of Brominating Agent: Add N-bromosuccinimide (NBS) (1.1 eq) to the solution.

-

Initiation (if necessary): A catalytic amount of a radical initiator like AIBN or exposure to a UV lamp may be required to initiate the reaction.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Workup: Filter the reaction mixture to remove succinimide. Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine.

-

Extraction and Purification: Extract the product with a suitable organic solvent, dry the organic layer, and purify by column chromatography.

Friedel-Crafts Acylation

Friedel-Crafts reactions on the pyridine ring are notoriously difficult due to the coordination of the Lewis acid catalyst with the basic nitrogen atom, which deactivates the ring.[10] However, the presence of the activating tert-butoxy group may enable this transformation under specific conditions. It is crucial to employ a stoichiometric amount of the Lewis acid.

Predicted Regioselectivity: Acylation is anticipated to occur at the C3 position to yield (2-bromo-6-tert-butoxypyridin-3-yl) ketone .

Experimental Protocol: Friedel-Crafts Acylation of this compound

-

Formation of the Acylium Ion: In a separate flask, add an acyl chloride (1.1 eq) to a suspension of aluminum chloride (AlCl₃) (1.2 eq) in an inert solvent like dichloromethane at 0 °C. Stir for 30 minutes to form the acylium ion complex.

-

Reaction Setup: In the main reaction flask, dissolve this compound (1.0 eq) in dichloromethane.

-

Addition: Slowly add the pre-formed acylium ion complex to the solution of the pyridine derivative at 0 °C.

-